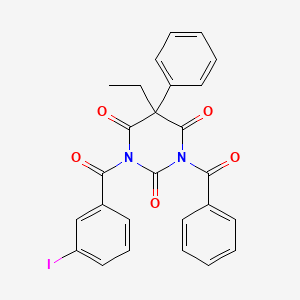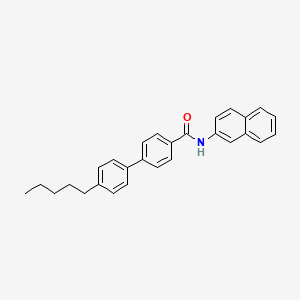![molecular formula C20H30N2O6S B5136410 1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5136410.png)
1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MSPPO and is a piperazine derivative that has been synthesized through a specific method. The purpose of
Mécanisme D'action
MSPPO acts as a selective antagonist for the 5-HT1A receptor, which is a serotonin receptor that plays a crucial role in the regulation of mood and anxiety. By blocking the activity of this receptor, MSPPO can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety. MSPPO has also been found to have anxiolytic and antidepressant effects, which may be attributed to its activity on the 5-HT1A receptor.
Biochemical and Physiological Effects:
MSPPO has been found to have anxiolytic and antidepressant effects, which may be attributed to its activity on the 5-HT1A receptor. It has also been found to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety. In addition, MSPPO has been found to have a low affinity for other serotonin receptors, which may reduce the risk of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
MSPPO has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, MSPPO also has some limitations, including its low solubility in water and its potential toxicity, which may require careful handling and storage.
Orientations Futures
There are several future directions for research on MSPPO, including the development of new analogs with improved solubility and reduced toxicity. In addition, MSPPO may be studied further in the context of other neurological disorders, such as schizophrenia and bipolar disorder, where it may have potential therapeutic applications. Further studies may also be conducted to explore the mechanism of action of MSPPO and its effects on other neurotransmitter systems.
Conclusion:
In conclusion, MSPPO is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various neurological disorders. Its high potency and selectivity for the 5-HT1A receptor make it a useful tool for studying the role of this receptor in various neurological disorders. However, its low solubility in water and potential toxicity may require careful handling and storage. Further research is needed to explore the potential therapeutic applications of MSPPO and the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of MSPPO involves the reaction of 3-methylcyclohexylamine with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is then treated with oxalic acid to form MSPPO oxalate. The synthesis method of MSPPO is a well-established process and has been used in various research studies.
Applications De Recherche Scientifique
MSPPO has been studied extensively in the field of neuroscience and has shown potential applications in the treatment of various neurological disorders. It has been found to act as a potent and selective antagonist for the 5-HT1A receptor, which is a serotonin receptor that plays a crucial role in the regulation of mood and anxiety. MSPPO has also been studied as a potential treatment for depression, anxiety, and other mood disorders.
Propriétés
IUPAC Name |
1-(3-methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S.C2H2O4/c1-15-6-8-18(9-7-15)23(21,22)20-12-10-19(11-13-20)17-5-3-4-16(2)14-17;3-1(4)2(5)6/h6-9,16-17H,3-5,10-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOOPOYINTUNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)
![4-(5-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5136348.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)

![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5136421.png)

![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136427.png)
